

Deoxyartemisinin chemical structure and properties

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Compound of Interest

Compound Name: Deoxyartemisinin

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An In-depth Technical Guide to **Deoxyartemisinin**

Introduction

Deoxyartemisinin is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone renowned for its potent antimalarial properties. Structurally, **deoxyartemisinin** is distinguished from its parent compound by the reduction of the lactone carbonyl group, while critically lacking the endoperoxide bridge that is essential for the antimalarial activity of artemisinins.^{[1][2]} This structural modification significantly alters its biological profile, rendering it largely inactive against *Plasmodium falciparum* but endowing it with other notable pharmacological activities, including anti-inflammatory and antiulcer effects.^{[1][3]}

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of **deoxyartemisinin**. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of artemisinin derivatives and the potential therapeutic applications of **deoxyartemisinin** beyond malaria. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of chemical synthesis and relevant biological pathways.

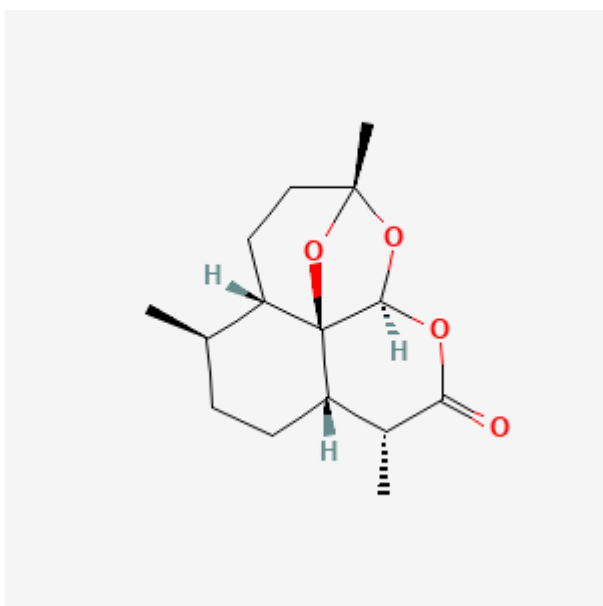
Chemical Structure and Properties

Deoxyartemisinin, also known as 10-**deoxyartemisinin**, is a tetracyclic compound featuring a 1,2,4-trioxane ring system, similar to artemisinin, but without the endoperoxide bridge. Its

chemical identity and physical properties are summarized below.

Chemical Structure

- IUPAC Name: (1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one[4]
- Chemical Formula: $C_{15}H_{22}O_4$ [4]
- Structure:



Physicochemical Properties

The key physicochemical properties of **deoxyartemisinin** are presented in Table 1.

Property	Value	Reference
Molecular Weight	266.33 g/mol	[4]
CAS Number	72826-63-2	[4]
Monoisotopic Mass	266.15180918 Da	[4]
Topological Polar Surface Area	44.8 Å ²	[4]
XLogP3	2.7	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	0	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **deoxyartemisinin**. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

Table 2: Spectroscopic Data for **Deoxyartemisinin**

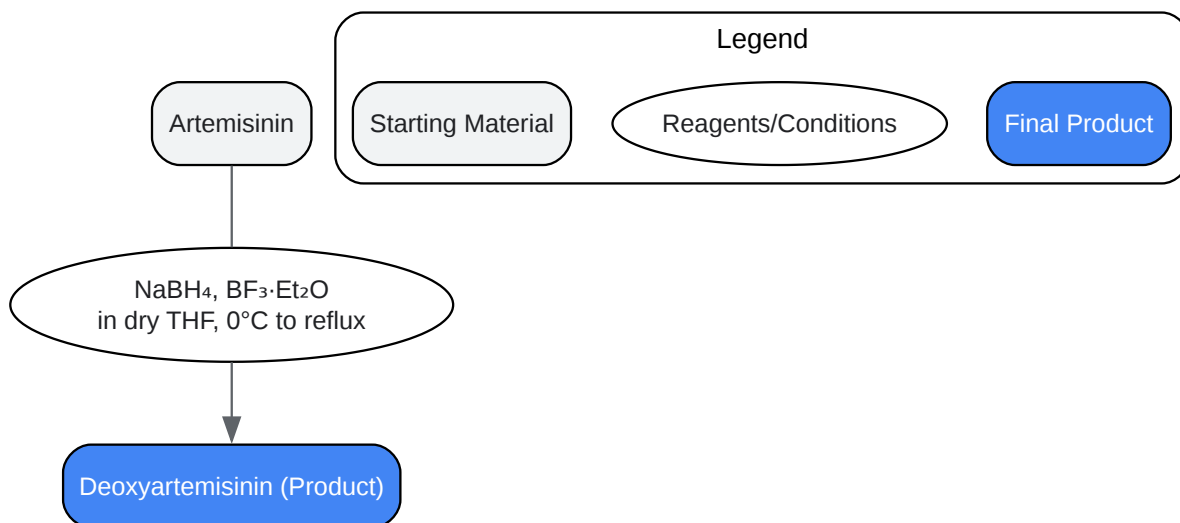
Spectroscopy Type	Data Summary	Reference
¹³ C NMR (150 MHz, CDCl ₃)	δ (ppm): 175.7 (C-12), 104.3 (C-5a), 91.5 (C-3), 79.9 (C-12a), 51.9 (C-9), 44.9 (C-6), 37.4 (C-8a), 36.3 (C-2), 34.4 (C-8), 30.7 (C-7), 26.1 (C-11), 24.7 (C-10), 22.2 (C-4), 20.3 (C-13), 12.7 (C-14)	[5]
¹ H NMR (600 MHz, CDCl ₃)	δ (ppm): 5.37 (s, 1H, H-5), 3.23 (m, 1H, H-9), 2.38 (m, 1H, H-6), 2.01 (m, 1H, H-2β), 1.86 (m, 1H, H-8), 1.76 (m, 1H, H-7β), 1.69 (m, 1H, H-2α), 1.48 (m, 1H, H-7α), 1.43 (s, 3H, H-11), 1.37 (m, 1H, H-8a), 1.22 (m, 1H, H-4β), 1.00 (d, J=7.3 Hz, 3H, H-14), 0.96 (d, J=6.1 Hz, 3H, H-13)	[5]
HR-ESI-MS	m/z: 267.1591 [M+H] ⁺ (Calculated for C ₁₅ H ₂₃ O ₄ , 267.1596)	[5]
FTIR	Characteristic peaks corresponding to C-O stretching, C=O stretching (lactone), and C-H bending and stretching vibrations. The spectrum is similar to artemisinin but with alterations in the fingerprint region due to the modified lactone.	[6]

Synthesis and Experimental Protocols

Deoxyartemisinin is typically synthesized from artemisinin via a one-step reduction process.

Synthesis Workflow

The synthesis involves the reductive cleavage of the lactone group in artemisinin.



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Caption: Synthesis of **Deoxyartemisinin** from Artemisinin.

Detailed Synthesis Protocol

This protocol is adapted from published literature for the synthesis of **deoxyartemisinin**.^[5]

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of artemisinin (2 g) and boron trifluoride diethyl etherate (BF₃·Et₂O) (26.4 mL) in dry tetrahydrofuran (THF, 30 mL) dropwise to an ice-cooled (0 °C) solution of sodium borohydride (NaBH₄; 0.6 g) in dry THF (30 mL).
- Reaction: Stir the reaction mixture at 0 °C for 3 hours.
- Work-up: After 3 hours, heat the reaction to reflux for 15 minutes to ensure completion.
- Extraction: Cool the mixture, and then carefully quench it with water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by silica gel column chromatography, eluting with a petroleum ether-ethyl acetate gradient to yield pure **deoxyartemisinin**.

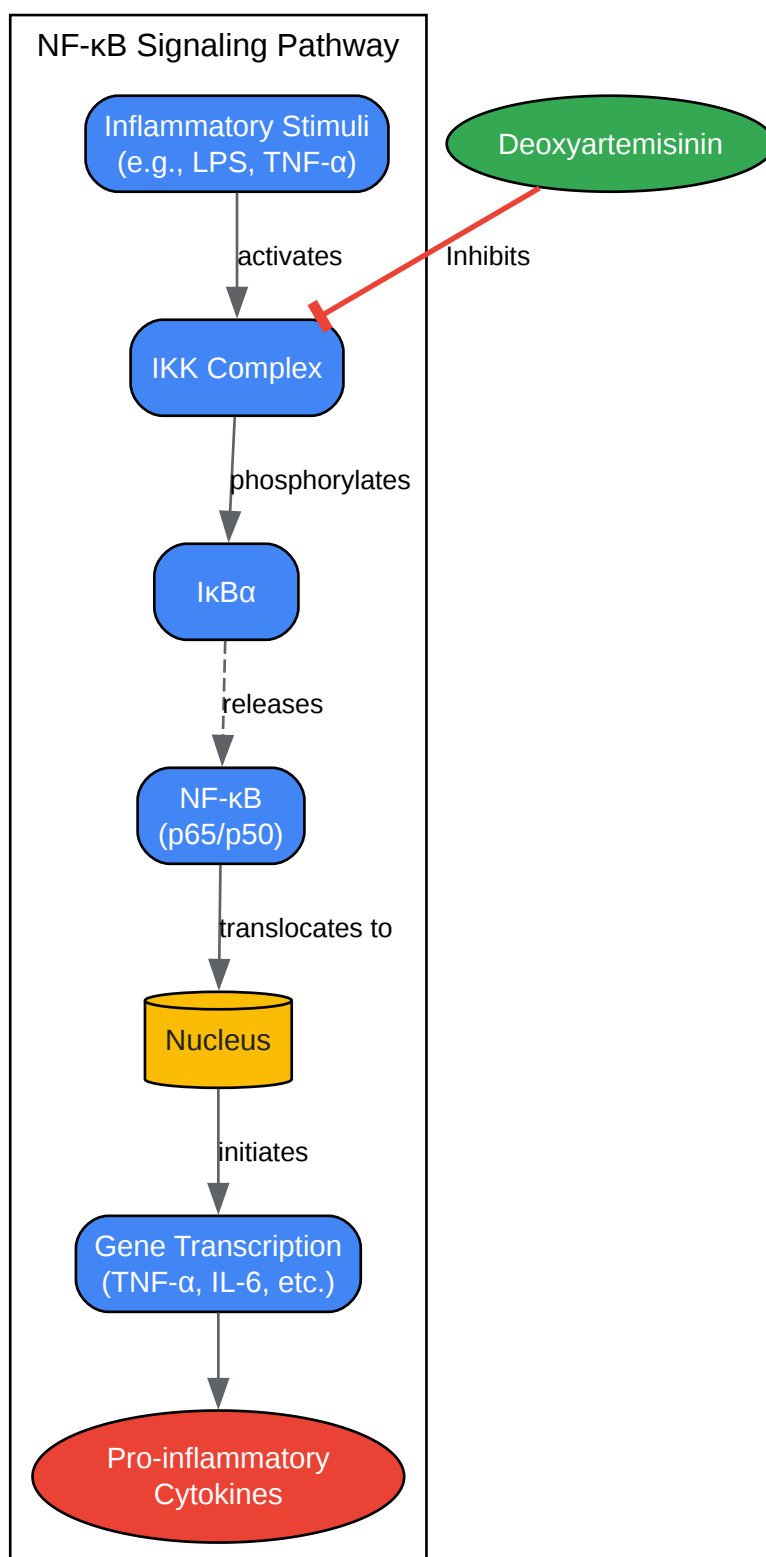
Mechanism of Action and Biological Activities

The absence of the endoperoxide bridge in **deoxyartemisinin** is the primary reason for its lack of significant antimalarial activity.^[2] The proposed mechanism for artemisinin involves iron-mediated cleavage of this bridge, generating reactive oxygen species that damage parasite macromolecules.^[7] **Deoxyartemisinin**, unable to undergo this activation, serves as a crucial negative control in studies elucidating artemisinin's antimalarial action.^[7]

However, **deoxyartemisinin** is not biologically inert and exhibits other pharmacological effects.

Anti-inflammatory Activity

Deoxyartemisinin has reported anti-inflammatory properties.^[3] While the precise mechanism for **deoxyartemisinin** is not fully elucidated, related artemisinin derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for compounds in this class involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[8][9]} This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .



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Caption: Potential inhibition of the NF- κ B pathway by **deoxyartemisinin**.

Biological Activity Data

The biological activity of **deoxyartemisinin** is summarized in Table 3. There is conflicting data regarding its antimalarial potency. While most studies assert its inactivity due to the absence of the endoperoxide bridge, at least one study has reported a specific IC₅₀ value.

Table 3: Biological Activity of **Deoxyartemisinin**

Activity Type	Assay/Model	Result	Reference
Antimalarial	In vitro against P. falciparum 3D7	IC ₅₀ = 6 nM (as 10-deoxyartemisinin)	[5]
Antimalarial	General, mechanism-based	Inactive or nearly no inhibitory effect	[2][7]
Anti-inflammatory	General report	Active	[1][3]
Antiulcer	General report	Active	[1][3]

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A comparative study in rats provided insights into the oral bioavailability of **deoxyartemisinin**.

Table 4: Pharmacokinetic Parameters of **Deoxyartemisinin** in Rats

Parameter	Value (Mean \pm SD)	Reference
Administration Route	Oral (p.o.)	[10]
Dose	25 mg/kg	[10]
AUC _{0-t} (ng/mLh)	237 \pm 47.1	[10]
AUC _{0-∞} (ng/mLh)	239 \pm 47.1	[10]
C _{max} (ng/mL)	40.5 \pm 12.0	[10]
T _{max} (h)	0.500 \pm 0.274	[10]
t _{1/2} (h)	3.32 \pm 1.25	[10]
Oral Bioavailability (F%)	1.60 \pm 0.317%	[10]

AUC_{0-t}: Area under the curve from time 0 to the last measurable concentration; AUC_{0-∞}: Area under the curve from time 0 to infinity; C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; t_{1/2}: Elimination half-life.

The study revealed that **deoxyartemisinin** has very low oral bioavailability in rats compared to artemisinin (12.2%) and another derivative, 10-deoxoartemisinin (26.1%).[10] The loss of the peroxide bridge might negatively impact its absorption from the gastrointestinal tract.[10]

Representative Experimental Protocol: Anti-inflammatory Assay

To evaluate the anti-inflammatory activity of **deoxyartemisinin**, a standard in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophages can be employed.

Inhibition of LPS-Induced TNF- α Production in RAW 264.7 Macrophages

- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of **deoxyartemisinin** (e.g., 1, 5, 10, 25, 50 μ M) dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) for 1 hour. Include a vehicle-only control group.
- **Inflammatory Stimulation:** Stimulate the cells by adding LPS to a final concentration of 1 μ g/mL to all wells except for the unstimulated control group.
- **Incubation:** Incubate the plate for 24 hours at 37°C.
- **Supernatant Collection:** After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
- **Cytokine Quantification:** Measure the concentration of TNF- α (or other cytokines like IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage inhibition of TNF- α production for each concentration of **deoxyartemisinin** compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
- **Viability Assay:** Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Conclusion

Deoxyartemisinin represents an important chemical probe for understanding the structure-activity relationships of the artemisinin class of molecules. Its lack of an endoperoxide bridge abrogates the potent antimalarial activity of its parent compound but unmasks other potential therapeutic properties, notably anti-inflammatory and antiulcer effects. While its pharmacokinetic profile, particularly its low oral bioavailability, presents a challenge for systemic drug development, its distinct biological activities warrant further investigation. The synthesis and experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of **deoxyartemisinin** and to design novel derivatives with

improved pharmacological profiles. Future studies should focus on elucidating the specific molecular targets and signaling pathways responsible for its non-malarial activities.

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